molecular formula C19H31B B1522051 1-Bromo-4,6-nonadecadiyne CAS No. 376591-04-7

1-Bromo-4,6-nonadecadiyne

Cat. No. B1522051
M. Wt: 339.4 g/mol
InChI Key: BCWJEWJRRDCQQU-UHFFFAOYSA-N
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Description

1-Bromo-4,6-nonadecadiyne is a biochemical compound with the molecular formula C19H31Br and a molecular weight of 339.36 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4,6-nonadecadiyne is represented by the formula C19H31Br . The compound is a liquid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

1-Bromo-4,6-nonadecadiyne is a liquid at 20 degrees Celsius . It has a molecular weight of 339.36 . The compound should be stored at temperatures below 0°C and it is sensitive to light and heat .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Naphthalenes and Naphthols

    Research involving 1-bromo-4,6-nonadecadiyne includes the synthesis of naphthalenes and naphthols. Schlosser and Castagnetti (2001) demonstrated the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes and their conversion to trifluoromethoxy-1-naphthols through a series of reactions starting from bromobenzene derivatives (Schlosser & Castagnetti, 2001).

  • Haloboration Reactions

    Another area of research is the haloboration reaction of alkynes, as demonstrated by Hara et al. (1983). They explored the bromoboration of 1-alkynes, a process involving Markovnikov addition and resulting in the synthesis of 2-bromo-1-alkenes (Hara, Dojo, Takinami, & Suzuki, 1983).

  • Pheromone Synthesis

    Ito et al. (1984) described the synthesis of pheromones for the peach fruit moth and Douglas fir tussock moth, starting from 1-bromo-2-nonyne and 1-bromo-3-nonyne, respectively. This highlights the compound's role in synthesizing biologically active substances (Ito, Saitǒ, Hatakeda, Goto, Ikushima, & Asano, 1984).

Safety And Hazards

The safety data sheet for 1-Bromo-4,6-nonadecadiyne suggests several precautions. It should be handled under inert gas and protected from moisture. The compound should be kept cool and the container should be kept tightly closed. It should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with the skin, eyes, or clothing should be avoided .

properties

IUPAC Name

1-bromononadeca-4,6-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-12,17-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWJEWJRRDCQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659861
Record name 1-Bromononadeca-4,6-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4,6-nonadecadiyne

CAS RN

376591-04-7
Record name 1-Bromo-4,6-nonadecadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376591-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromononadeca-4,6-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Lee - 1996 - search.proquest.com
Part I. Optical microscopy can be used to study dynamic processes of giant unilamellar vesicles. The optical and scanning electron microscopes were used to examine various …
Number of citations: 2 search.proquest.com

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